molecular formula C11H8BrClN2O2S B14206937 N-(3-Bromo-5-chloropyridin-2-yl)benzenesulfonamide CAS No. 823201-90-7

N-(3-Bromo-5-chloropyridin-2-yl)benzenesulfonamide

Katalognummer: B14206937
CAS-Nummer: 823201-90-7
Molekulargewicht: 347.62 g/mol
InChI-Schlüssel: MJHWVRAZDABZPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Bromo-5-chloropyridin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C11H8BrClN2O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a pyridine ring substituted with bromine and chlorine atoms, and a benzenesulfonamide group, which contributes to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-5-chloropyridin-2-yl)benzenesulfonamide typically involves the reaction of 3-bromo-5-chloropyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Bromo-5-chloropyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different sulfonamide derivatives .

Wissenschaftliche Forschungsanwendungen

N-(3-Bromo-5-chloropyridin-2-yl)benzenesulfonamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(3-Bromo-5-chloropyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3-Bromo-5-chloropyridin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

823201-90-7

Molekularformel

C11H8BrClN2O2S

Molekulargewicht

347.62 g/mol

IUPAC-Name

N-(3-bromo-5-chloropyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C11H8BrClN2O2S/c12-10-6-8(13)7-14-11(10)15-18(16,17)9-4-2-1-3-5-9/h1-7H,(H,14,15)

InChI-Schlüssel

MJHWVRAZDABZPH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=N2)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.